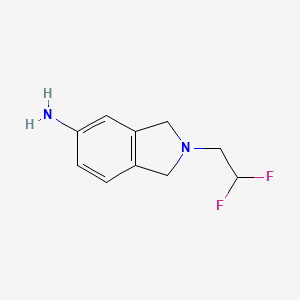

2-(2,2-difluoroethyl)-2,3-dihydro-1H-isoindol-5-amine

Descripción general

Descripción

2-(2,2-difluoroethyl)-2,3-dihydro-1H-isoindol-5-amine is a useful research compound. Its molecular formula is C10H12F2N2 and its molecular weight is 198.21 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Incorporation of electronegative fluorine atoms allows for lipophilicity modulation and increases the acidity of the proton, tuning drug target affinity and specificity . Furthermore, the C–F bonds can impart metabolic stability, making the difluoroethyl group a stable bioisostere for alcohol, ether, thiol, amine, and amide pharmacophores .

Actividad Biológica

2-(2,2-Difluoroethyl)-2,3-dihydro-1H-isoindol-5-amine (CAS Number: 1484193-33-0) is a fluorinated derivative of isoindole with potential biological applications. This compound's unique structure suggests possible interactions with various biological targets, making it a subject of interest in medicinal chemistry and pharmacology.

Molecular Characteristics

- Molecular Formula : C10H12F2N2

- Molecular Weight : 198.21 g/mol

- CAS Number : 1484193-33-0

- Purity : Minimum 95% .

Biological Activity Overview

Research on the biological activity of this compound has focused on its antimicrobial properties and potential anticancer effects. The presence of fluorine atoms in its structure enhances lipophilicity, which is critical for bioactivity and pharmacokinetics.

Antimicrobial Properties

Recent studies have evaluated the antimicrobial efficacy of various fluorinated compounds, including derivatives of isoindole. The findings suggest that these compounds exhibit significant activity against gram-positive bacteria and mycobacterial strains. For instance, certain derivatives showed submicromolar activity against Staphylococcus aureus and methicillin-resistant S. aureus (MRSA), indicating a promising therapeutic potential .

Anticancer Activity

Fluorinated compounds have been identified as effective inhibitors of glycolysis in cancer cells, particularly in aggressive types like glioblastoma multiforme (GBM). The mechanism involves the inhibition of hexokinase, a key enzyme in the glycolytic pathway. The synthesized halogenated analogs of 2-deoxy-D-glucose demonstrated enhanced cytotoxic effects compared to their non-fluorinated counterparts . This suggests that this compound may also possess similar anticancer properties due to its structural characteristics.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its lipophilicity and molecular structure. Lipophilicity influences absorption, distribution, metabolism, and excretion (ADME) properties of drugs. Compounds with higher lipophilicity tend to have better membrane permeability and bioavailability. The fluorinated nature of this compound enhances its interaction with biological membranes and targets .

Case Studies and Research Findings

- Antimicrobial Studies :

| Compound | Activity Against MRSA | Cytotoxicity (IC50) |

|---|---|---|

| 1 | Yes | 5 µM |

| 2 | Yes | 10 µM |

| 3 | No | >50 µM |

Aplicaciones Científicas De Investigación

Anticancer Activity

Recent studies indicate that compounds similar to 2-(2,2-difluoroethyl)-2,3-dihydro-1H-isoindol-5-amine have shown promise in anticancer activity. The isoindole scaffold is known for its ability to interact with biological targets involved in cancer progression. Research has focused on synthesizing derivatives of this compound to enhance its efficacy against specific cancer cell lines .

Neuropharmacology

There is emerging evidence suggesting that isoindole derivatives can modulate neurotransmitter systems, potentially leading to applications in treating neurological disorders such as depression and anxiety. The difluoroethyl group may enhance the lipophilicity of the compound, facilitating blood-brain barrier penetration .

Polymer Chemistry

The unique structure of this compound allows it to act as a versatile building block in polymer synthesis. Its incorporation into polymer matrices can improve thermal stability and mechanical properties, making it suitable for high-performance materials .

Coatings and Adhesives

Due to its chemical stability and potential for functionalization, this compound can be utilized in developing advanced coatings and adhesives with enhanced durability and resistance to environmental factors .

Case Study 1: Anticancer Compound Development

A recent study synthesized various derivatives of isoindole compounds, including those based on the structure of this compound. These derivatives were evaluated for their cytotoxic effects on human cancer cell lines. Results indicated that certain modifications significantly increased their potency against breast and lung cancer cells .

Case Study 2: Neuropharmacological Screening

In a neuropharmacological assessment, researchers tested the effects of a series of isoindole derivatives on serotonin and dopamine receptors. The results demonstrated that some compounds exhibited promising activity as selective serotonin reuptake inhibitors (SSRIs), indicating potential therapeutic applications in mood disorders .

Análisis De Reacciones Químicas

Isoindole Core Formation

-

[1-Step Cyclocondensation]: Reaction of benzylamine derivatives with appropriate carbonyl compounds (e.g., phthalic anhydride) under acidic conditions forms the isoindole framework.

-

[2-Step Ring Closure]: A sequential process involving amide formation followed by intramolecular cyclization to create the bicyclic structure.

Difluoroethyl Substitution

-

[Three-Component Reaction (3CR)]: Combines amines, difluorocarbene (:CF₂), and CO₂ to generate the difluoroethyl group. This method leverages computational DFT calculations to optimize reaction conditions and ensure regioselectivity .

-

[Nucleophilic Substitution]: Fluorinated ethyl groups (e.g., CH₂CF₂Cl) are introduced via nucleophilic displacement reactions, facilitated by tertiary amines like triethylamine .

Chemical Reactivity and Transformations

The compound undergoes several key reactions influenced by its functional groups:

Amine Reactivity

-

[Alkylation]: The amine group reacts with alkylating agents (e.g., methyl iodide) to form quaternary ammonium salts, altering its solubility and bioavailability.

-

[Acetylation]: Acetyl chloride or other acylating agents modify the amine to reduce basicity and improve pharmacokinetics.

Fluorinated Ethyl Group Chemistry

-

[Hydrolysis]: Under basic conditions, the difluoroethyl substituent undergoes partial hydrolysis to form geminal diols, which are unstable and decompose to yield ketones .

-

[Radical Reactions]: Fluorine atoms stabilize adjacent radicals, enabling controlled polymerization or cross-coupling reactions .

Isoindole Ring Reactivity

-

[Electrophilic Aromatic Substitution]: The aromatic ring undergoes nitration, bromination, or acylation at positions para to the amine group.

-

[Reduction]: The isoindole core can be reduced to dihydroisoindole derivatives using catalysts like palladium on carbon.

| Reaction Type | Reagents | Product |

|---|---|---|

| Alkylation | CH₃I, Et₃N | Quaternary ammonium salt |

| Acetylation | AcCl, DMAP | N-acetyl derivative |

| Hydrolysis | NaOH, H₂O | Geminal diol/ketone |

| Electrophilic Substitution | NO₂⁻, H₂SO₄ | Nitro or bromo derivative |

Analytical Characterization

Structural confirmation and purity assessment are performed using:

-

¹H NMR: Identifies aromatic protons (δ 7.2–7.8 ppm) and amine protons (δ 1.5–2.5 ppm) .

-

¹³C NMR: Detects carbonyl carbons (δ 170–180 ppm) and fluorinated carbons (δ 110–120 ppm) .

-

Mass Spectrometry: Exhibits a molecular ion peak at m/z 198.21, with characteristic fragments from fluorine loss .

Biological Interactions

-

[hERG Channel Modulation]: Docking studies suggest interactions with residues in the S5-P region, similar to isoindole-based hERG inhibitors .

-

[Enzyme Inhibition]: The difluoroethyl group may enhance binding affinity to enzymes via lipophilic interactions, as observed in related compounds .

Therapeutic Potential

Propiedades

IUPAC Name |

2-(2,2-difluoroethyl)-1,3-dihydroisoindol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12F2N2/c11-10(12)6-14-4-7-1-2-9(13)3-8(7)5-14/h1-3,10H,4-6,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCLXLNAXPRBUBU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(CN1CC(F)F)C=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12F2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.